

Discovery and first synthesis of 1-Chloro-2-methylpropan-2-amine

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Compound of Interest

Compound Name: 1-Chloro-2-methylpropan-2-amine

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An In-Depth Technical Guide to the Synthesis of **1-Chloro-2-methylpropan-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1-Chloro-2-methylpropan-2-amine**, a key intermediate in various chemical syntheses. While a singular, definitive publication detailing the "first synthesis" of this compound is not readily apparent in surveyed historical literature, this guide elucidates the most probable and historically relevant synthetic pathways. Furthermore, it presents contemporary, optimized protocols, detailed characterization data, and essential safety information. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering both historical context and practical, actionable laboratory procedures.

Introduction and Retrosynthetic Analysis

1-Chloro-2-methylpropan-2-amine, also known as N-chloro-tert-butylamine, is a member of the N-haloamine class of compounds. These molecules are characterized by a nitrogen-halogen bond and are recognized for their utility as reactive intermediates in organic synthesis. The electrophilic nature of the chlorine atom in N-chloroamines allows them to participate in a variety of reactions, including the synthesis of nitrogen-containing heterocycles and other complex amines.

A retrosynthetic analysis of **1-Chloro-2-methylpropan-2-amine** points to a straightforward and logical disconnection at the nitrogen-chlorine bond. This suggests that the most direct synthetic approach is the N-chlorination of the corresponding primary amine, 2-methylpropan-2-amine (tert-butylamine).

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of **1-Chloro-2-methylpropan-2-amine**.

Plausible First Synthesis: N-Chlorination with Hypochlorite

The mid-20th century saw extensive research into the synthesis and reactions of chloramines, largely driven by their use as disinfectants and intermediates. A plausible "first synthesis" of **1-Chloro-2-methylpropan-2-amine** would have likely employed a readily available and potent chlorinating agent such as sodium or calcium hypochlorite. The reaction of a primary amine with sodium hypochlorite is a well-established method for the preparation of N-chloroamines.

Underlying Principles and Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the amine on the electrophilic chlorine of hypochlorous acid (formed *in situ* from hypochlorite in the presence of an acid or water). The reaction is typically carried out at low temperatures to minimize the decomposition of the often-unstable N-chloroamine product.

Detailed Experimental Protocol

Materials:

- 2-Methylpropan-2-amine (tert-butylamine)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)
- Diethyl ether
- Anhydrous sodium sulfate

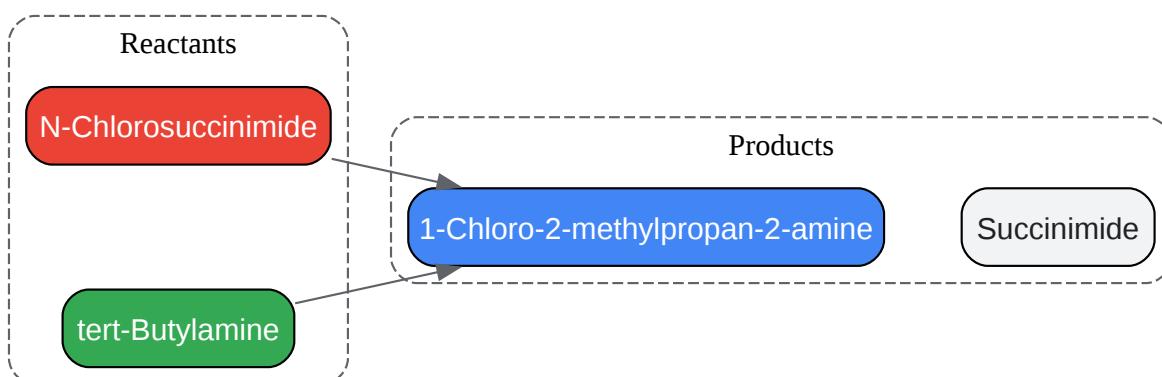
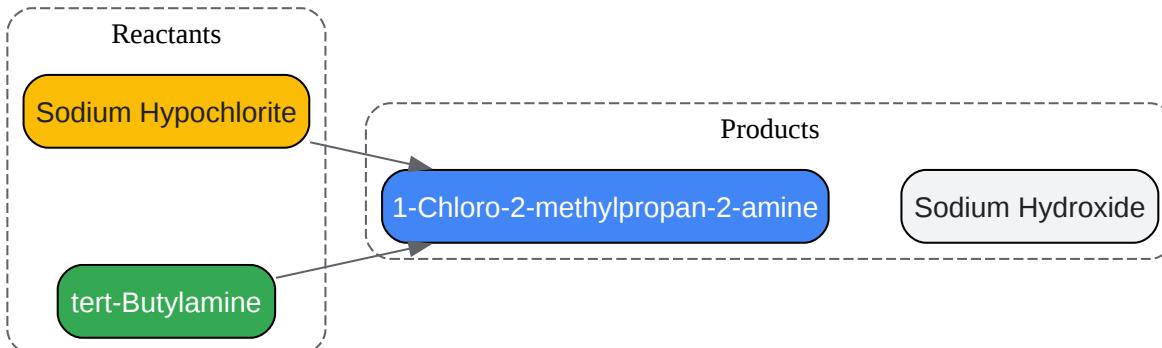
- Ice bath
- Separatory funnel

Procedure:

- A solution of 2-methylpropan-2-amine (1.0 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- A pre-cooled aqueous solution of sodium hypochlorite (1.05 equivalents) is added dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.
- The reaction mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with two portions of diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure at low temperature to yield crude **1-Chloro-2-methylpropan-2-amine**.

Self-Validation and Trustworthiness: The progress of the reaction can be monitored by testing for the presence of active chlorine using potassium iodide-starch paper. The disappearance of the starting amine can be monitored by thin-layer chromatography (TLC).

Reaction Scheme: N-Chlorination with Hypochlorite



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Caption: Synthesis of **1-Chloro-2-methylpropan-2-amine** using N-Chlorosuccinimide.

Physicochemical Properties and Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized **1-Chloro-2-methylpropan-2-amine**.

Property	Value	Reference
CAS Number	30533-55-2	[1]
Molecular Formula	C ₄ H ₁₀ ClN	[1]
Molecular Weight	107.58 g/mol	[1]
Appearance	Not specified, likely a liquid	
Boiling Point	126.2 °C at 760 mmHg	[2]
Density	0.98 g/cm ³	[2]
Flash Point	30.1 °C	[2]

Hydrochloride Salt Properties:

Property	Value	Reference
CAS Number	23184-92-1	[2] [3]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N	[3]
Molecular Weight	144.04 g/mol	[3]
Appearance	Powder	
Melting Point	192-194 °C	

Spectroscopic Data

- ¹H NMR (CDCl₃): δ ~2.9 (s, 2H, -CH₂Cl), ~1.3 (s, 6H, -C(CH₃)₂), ~1.2 (s, 2H, -NH₂). Note: The amino protons may be broad and their chemical shift can vary with concentration and solvent.
- ¹³C NMR (CDCl₃): δ ~58 (-C(CH₃)₂), ~50 (-CH₂Cl), ~28 (-C(CH₃)₂).
- IR (neat): ν ~3300-3400 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1470 cm⁻¹ (C-H bend), ~750 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (EI): m/z 107 (M⁺), 92 (M⁺ - CH₃), 72 (M⁺ - Cl). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

Safety and Handling

1-Chloro-2-methylpropan-2-amine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is harmful if swallowed and may cause skin and eye irritation. [3]

Conclusion

While the precise historical "discovery" of **1-Chloro-2-methylpropan-2-amine** remains elusive in readily accessible literature, its synthesis can be reliably achieved through well-established N-chlorination methodologies. This guide has provided a plausible historical synthesis protocol alongside a modern, optimized procedure using NCS. The detailed experimental steps, characterization data, and safety information presented herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

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